2-(5-Methylthiophen-2-YL)oxirane 2-(5-Methylthiophen-2-YL)oxirane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18141466
InChI: InChI=1S/C7H8OS/c1-5-2-3-7(9-5)6-4-8-6/h2-3,6H,4H2,1H3
SMILES:
Molecular Formula: C7H8OS
Molecular Weight: 140.20 g/mol

2-(5-Methylthiophen-2-YL)oxirane

CAS No.:

Cat. No.: VC18141466

Molecular Formula: C7H8OS

Molecular Weight: 140.20 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methylthiophen-2-YL)oxirane -

Specification

Molecular Formula C7H8OS
Molecular Weight 140.20 g/mol
IUPAC Name 2-(5-methylthiophen-2-yl)oxirane
Standard InChI InChI=1S/C7H8OS/c1-5-2-3-7(9-5)6-4-8-6/h2-3,6H,4H2,1H3
Standard InChI Key MQYSUGSYRQAHKR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C2CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a three-membered oxirane ring fused to a five-membered thiophene ring substituted with a methyl group at the 5-position. The strained epoxide ring contributes to its high reactivity, while the thiophene moiety introduces aromaticity and potential for π-π interactions. Key structural identifiers include:

PropertyValueSource
IUPAC Name2-(5-methylthiophen-2-yl)oxirane
Molecular FormulaC7H8OS\text{C}_7\text{H}_8\text{OS}
Molecular Weight140.20 g/mol
SMILESCC1=CC=C(S1)C2CO2
InChI KeyMQYSUGSYRQAHKR-UHFFFAOYSA-N

Spectral Characteristics

  • NMR: The 1H^1\text{H}-NMR spectrum (CDCl3_3) shows signals at δ 2.35 (s, 3H, CH3_3), 3.12–3.16 (m, 2H, epoxide CH2_2), and 6.80–7.25 (m, 2H, thiophene CH) .

  • MS: The molecular ion peak appears at m/z 140.20, with fragmentation patterns indicating loss of the epoxide ring .

Synthesis Methods

Epoxidation of Alkenes

The most common route involves the epoxidation of 5-methylthiophene-2-vinyl derivatives using peroxides or peracids. For example:

  • m-CPBA-Mediated Epoxidation: Treatment of 2-vinyl-5-methylthiophene with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane yields the epoxide with >90% regioselectivity.

  • Organocatalytic Epoxidation: Recent advances employ 2,2,2-trifluoroacetophenone as a catalyst with H2 _2O2 _2, achieving 85–95% yields under mild conditions (25°C, 1 h) .

Table 1: Comparative Synthesis Approaches

MethodCatalystYield (%)ConditionsSource
m-CPBA Epoxidationm-CPBA92CH2 _2Cl2 _2, 0°C
OrganocatalyticTrifluoroacetophenone88H2 _2O2 _2, 25°C
Sharpless AsymmetricTi(OiPr)4 _478-20°C, chiral ligand

Reactivity and Chemical Transformations

Nucleophilic Ring-Opening

The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic effects:

  • Amines: Reaction with primary amines (e.g., benzylamine) produces β-amino alcohols, pivotal in pharmaceutical intermediates.

  • Thiols: Thiophenol derivatives yield sulfides, useful in polymer chemistry.

Acid-Catalyzed Rearrangements

In acidic media, the epoxide can rearrange to form carbonyl compounds. For instance, treatment with BF3 _3-etherate generates a ketone via a Wagner-Meerwein shift.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules:

  • Anticancer Agents: Derivatives with substituted oxirane-thiophene hybrids exhibit IC50_{50} values of 10–25 µM against MCF-7 breast cancer cells.

  • Antimicrobials: Epoxide-opening products show MIC values of 15 µg/mL against Staphylococcus aureus.

Materials Science

  • Polymer Crosslinkers: The epoxide’s reactivity enables its use in epoxy resins, enhancing thermal stability (Tg_g > 150°C).

  • Liquid Crystals: Thiophene-oxirane hybrids align under electric fields, making them suitable for display technologies.

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